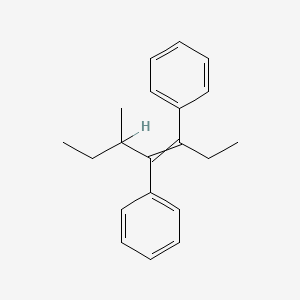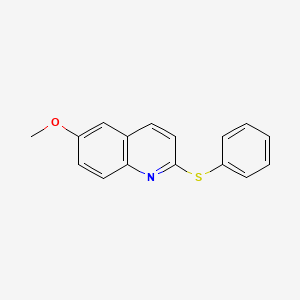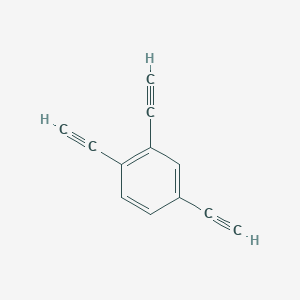
1,2,4-Triethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triethynylbenzene is an organic compound with the chemical formula C₁₂H₆. It is a derivative of benzene where three hydrogen atoms are replaced by ethynyl groups at the 1, 2, and 4 positions. This compound is known for its rigid structure and high degree of conjugation, making it a valuable building block in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction. This method typically uses 1,2,4-tribromobenzene as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a triethylamine solution under a nitrogen atmosphere at elevated temperatures. The resulting product, 1,2,4-tris(trimethylsilyl)ethynylbenzene, is then deprotected using potassium carbonate (K₂CO₃) in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira-Hagihara cross-coupling reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
1,2,4-Triethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,2,4-Triethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of conductive polymers and nanomaterials.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying biological interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
作用机制
The mechanism by which 1,2,4-Triethynylbenzene exerts its effects is primarily through its ability to participate in π-conjugation and form stable, rigid structures. The ethynyl groups enhance the compound’s reactivity, allowing it to engage in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming conductive polymers or interacting with biological molecules.
相似化合物的比较
1,2,4-Triethynylbenzene can be compared with other similar compounds, such as:
1,3,5-Triethynylbenzene: Another isomer with ethynyl groups at the 1, 3, and 5 positions. It shares similar reactivity but differs in its structural properties and applications.
1,2,3-Triethynylbenzene: An isomer with ethynyl groups at the 1, 2, and 3 positions. It has distinct reactivity and applications compared to this compound.
1,2,4-Trimethylbenzene: A compound with methyl groups instead of ethynyl groups.
This compound stands out due to its unique combination of rigidity, conjugation, and reactivity, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
70603-30-4 |
|---|---|
分子式 |
C12H6 |
分子量 |
150.18 g/mol |
IUPAC 名称 |
1,2,4-triethynylbenzene |
InChI |
InChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H |
InChI 键 |
NTJBKIYOJICXGY-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


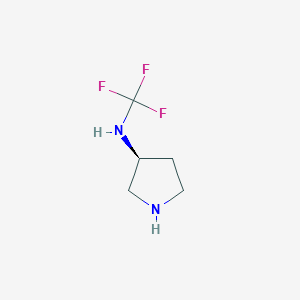
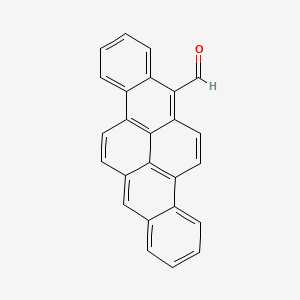
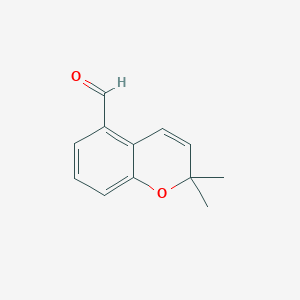
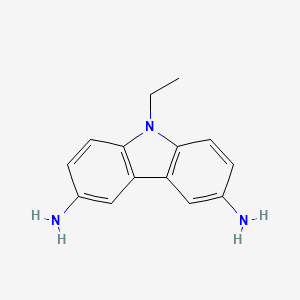
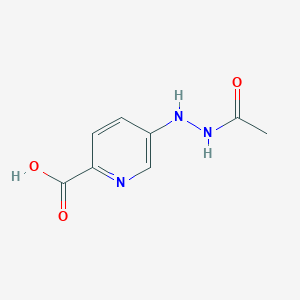
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
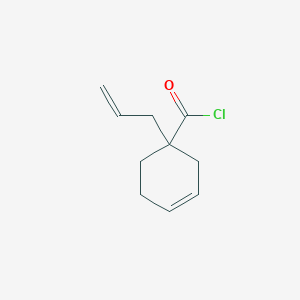

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
